molecular formula C7H8BrNO2S B1427160 Ethyl 2-(5-bromothiazol-2-yl)acetate CAS No. 1221932-57-5

Ethyl 2-(5-bromothiazol-2-yl)acetate

Cat. No. B1427160
M. Wt: 250.12 g/mol
InChI Key: MPDHGARSLKKSFU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiazol-2-yl)acetate is a synthetic compound with the CAS Number: 1221932-57-5 . It has a molecular weight of 250.12 and its IUPAC name is ethyl (5-bromo-1,3-thiazol-2-yl)acetate . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-(5-bromothiazol-2-yl)acetate is 1S/C7H8BrNO2S/c1-2-11-7(10)3-6-9-4-5(8)12-6/h4H,2-3H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-(5-bromothiazol-2-yl)acetate is a liquid . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Complex Compounds

Ethyl 2-(5-bromothiazol-2-yl)acetate has been utilized in the synthesis of a variety of complex compounds, showcasing its versatility in chemical reactions. Notable among these are its use in the creation of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones as potential schistosomicidal agents. This indicates its role in the exploration of new treatments for diseases caused by parasitic worms (schistosomiasis) (El-kerdawy et al., 1989). Additionally, it is a key component in the generation of novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which are formed through three-component reactions offering a glimpse into its potential in creating innovative molecular structures (Nassiri & Milani, 2020).

Antifungal and Immunopotentiating Effects

Research has also illuminated the antifungal potential of compounds synthesized from ethyl 2-(5-bromothiazol-2-yl)acetate. Studies have demonstrated moderate to good antifungal activity against various strains, such as C.albicans, indicating its potential as a basis for antifungal treatments (Toraskar et al., 2009). In addition, derivatives like the ethyl-acetate fraction (EAF) from extracts of Nigella sativa L. seeds have shown cytotoxic effects against various cancer cell lines and a potentiation effect on the cellular immune response, hinting at its therapeutic potential in oncology and immunotherapy (Swamy & Tan, 2000).

Structural Analysis and Synthesis Optimization

In the realm of structural chemistry and synthesis optimization, ethyl 2-(5-bromothiazol-2-yl)acetate has been a focal point for developing improved synthesis methods and for structural elucidation. For instance, improved methods have been developed for synthesizing 2-bromo-thiazole-4-carboxylic acid, showcasing the adaptability and efficiency improvements in the synthesis processes involving this compound (Zhuo-qiang, 2009). The compound also plays a role in the study of marine fungus extracts, leading to the discovery of new compounds with potentially significant biochemical properties (Wu et al., 2010).

Safety And Hazards

The safety information for Ethyl 2-(5-bromothiazol-2-yl)acetate indicates that it is a hazardous substance . It has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, H335, which correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)3-6-9-4-5(8)12-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDHGARSLKKSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate

CAS RN

1221932-57-5
Record name ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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